N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(4-Chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core substituted with a p-tolyl group at position 5 and a thioacetamide moiety at position 2. The acetamide side chain is further substituted with a 4-chlorophenyl group. This structure combines electron-donating (p-tolyl) and electron-withdrawing (4-chlorophenyl) substituents, which are critical for modulating biological activity and physicochemical properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS2/c1-12-2-4-13(5-3-12)16-10-26-18-22-23-19(24(16)18)27-11-17(25)21-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFSBZUMNVEZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a complex heterocyclic compound that has drawn considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by the fusion of thiazole and triazole rings along with a chlorophenyl group. This structural diversity contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C16H15ClN4OS |
| Molecular Weight | 342.83 g/mol |
| CAS Number | 671199-89-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes by binding to their active sites. This can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research indicates that derivatives of thiazolo[2,3-c][1,2,4]triazole exhibit promising anticancer properties. For instance:
- In vitro Studies : In cell line studies, compounds similar to this compound have shown potential in inhibiting tumor growth in glioblastoma models. Specific derivatives have been reported to inhibit the AKT signaling pathway, which is crucial in cancer progression .
| Compound | IC50 (μM) | Target | Cell Line |
|---|---|---|---|
| Compound 4j | 12 | AKT2/PKBβ | Glioblastoma |
| Compound X | 14 | AKT1/PKBα | Glioblastoma |
Antimicrobial and Antifungal Properties
The compound's thiazole and triazole moieties are known for their antimicrobial activities. It has been evaluated against several bacterial and fungal strains:
- In vitro Efficacy : Studies have demonstrated that the compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with related compounds was conducted:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Antimicrobial | Contains thiol group |
| 1,2,4-triazole derivatives | Anticancer and anti-inflammatory | Broad range of activities |
Case Studies and Research Findings
Several case studies have been documented that explore the biological potential of this compound:
- Anticancer Studies : A study demonstrated that derivatives showed significant cytotoxicity against glioma cell lines while exhibiting lower toxicity towards non-cancerous cells .
- Mechanistic Insights : Molecular docking studies indicated that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways .
Comparison with Similar Compounds
Thiazolo[2,3-c][1,2,4]triazole Derivatives
Substituent Effects on the Aromatic Ring
Compounds with p-tolyl (methyl-substituted phenyl) or 4-trifluoromethylphenyl groups at position 5 of the thiazolotriazole core exhibit distinct biological and physicochemical behaviors:
- The 4-chlorophenyl acetamide moiety introduces steric and electronic effects that may influence target binding .
- However, its larger size may reduce solubility compared to p-tolyl derivatives .
Table 1: Key Physicochemical Properties of Thiazolotriazole Derivatives
Modifications to the Acetamide Side Chain
- N-(4-Chlorophenyl)acetamide : The 4-chloro substituent is associated with enhanced cytotoxic activity in oxadiazole derivatives (e.g., Compound 154 in , IC50 = 3.8 μM against A549 cells). This suggests halogenated aryl groups improve anticancer potency through hydrophobic interactions .
- N-(4-Morpholinophenyl)acetamide: Compounds with morpholine substituents (e.g., Compound 27 in ) exhibit higher yields (78%) and improved solubility due to the polar morpholine group .
Heterocyclic Core Modifications
Thiazolo[2,3-c][1,2,4]triazole vs. 1,3,4-Oxadiazole
- Target Compound (Thiazolotriazole): The sulfur-containing thiazole ring enhances π-π stacking interactions with biological targets.
- Compound 154 (1,3,4-Oxadiazole) : The oxadiazole core is more electron-deficient, favoring interactions with electron-rich protein residues. However, it may exhibit lower metabolic stability compared to thiazolotriazoles .
Triazino[5,6-b]indole Derivatives
- However, its complex synthesis (31% yield) limits scalability compared to thiazolotriazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
